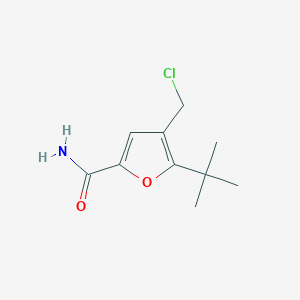5-Tert-butyl-4-(chloromethyl)-2-furamide
CAS No.: 634171-67-8
Cat. No.: VC1990004
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 634171-67-8 |
|---|---|
| Molecular Formula | C10H14ClNO2 |
| Molecular Weight | 215.67 g/mol |
| IUPAC Name | 5-tert-butyl-4-(chloromethyl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C10H14ClNO2/c1-10(2,3)8-6(5-11)4-7(14-8)9(12)13/h4H,5H2,1-3H3,(H2,12,13) |
| Standard InChI Key | YFESPYPTUDIGBE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=C(C=C(O1)C(=O)N)CCl |
| Canonical SMILES | CC(C)(C)C1=C(C=C(O1)C(=O)N)CCl |
Introduction
5-Tert-butyl-4-(chloromethyl)-2-furamide, also known by its systematic name 5-tert-butyl-4-(chloromethyl)furan-2-carboxamide, is a synthetic organic compound that belongs to the furan derivative family. This compound has gained interest due to its structural features and potential applications in organic synthesis, medicinal chemistry, and materials science.
Molecular Data
Structural Features
The compound consists of:
-
A furan ring (a five-membered aromatic ring containing one oxygen atom).
-
A tert-butyl group at position 5, contributing to steric bulk and hydrophobicity.
-
A chloromethyl group at position 4, which can act as a reactive site for further chemical modifications.
-
A carboxamide group at position 2, enhancing hydrogen bonding potential.
Chemical Representation
| Property | Value |
|---|---|
| InChIKey | YFESPYPTUDIGBE-UHFFFAOYSA-N |
| CAS Number | 634171-67-8 |
| PubChem CID | 1516985 |
General Synthetic Pathway
The synthesis of 5-tert-butyl-4-(chloromethyl)-2-furamide typically involves:
-
Furan Ring Functionalization: Introduction of substituents such as the tert-butyl group and chloromethyl group through Friedel-Crafts alkylation or halogenation reactions.
-
Carboxamide Formation: Conversion of a carboxylic acid derivative (e.g., ester or acid chloride) into the corresponding amide using ammonia or an amine reagent.
Pharmaceutical Research
The presence of functional groups like chloromethyl and carboxamide makes this compound a potential intermediate in drug discovery, particularly for designing molecules with bioactivity against specific targets.
Organic Synthesis
The reactive chloromethyl group allows this compound to serve as a precursor in the synthesis of more complex molecules, including heterocyclic derivatives with potential biological activity.
Potential Bioactivity
While specific biological activities for this compound are not extensively documented, related furan derivatives have demonstrated antitumor, antimicrobial, and anti-inflammatory properties . The presence of a carboxamide group often enhances binding interactions with biological targets, suggesting possible pharmacological relevance.
Molecular Modeling and Docking Studies
Computational studies could provide insights into the interaction of this compound with enzymes or receptors, aiding in drug development processes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume